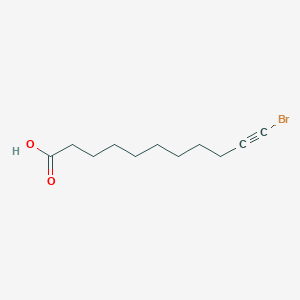

11-bromoundec-10-ynoic Acid

Overview

Description

11-bromoundec-10-ynoic acid, also known as 11-BrUndec-10-Ynoic Acid (11-BrU), is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of undecylenic acid and is commonly used as a tool for studying protein-protein interactions.

Mechanism Of Action

The mechanism of action of 11-BrU involves the covalent modification of cysteine residues in proteins. The resulting adducts can then be used to crosslink interacting proteins, which can be visualized using techniques such as SDS-PAGE and Western blotting. This technique has been shown to be highly specific and can be used to identify even weak protein-protein interactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 11-BrU are largely dependent on the proteins being studied. However, it has been shown to be a highly specific and effective tool for studying protein-protein interactions. Additionally, it has been shown to be non-toxic to cells at concentrations typically used in experiments.

Advantages And Limitations For Lab Experiments

One of the major advantages of 11-BrU is its specificity for cysteine residues in proteins. This makes it a highly effective tool for studying protein-protein interactions. Additionally, it is non-toxic to cells at concentrations typically used in experiments. However, one of the limitations of 11-BrU is that it can only be used to study proteins that contain cysteine residues. Additionally, it can be difficult to interpret results from experiments using 11-BrU, as the covalent modification of cysteine residues can affect protein function.

Future Directions

There are several future directions for research involving 11-BrU. One potential area of study is the development of new techniques for visualizing protein-protein interactions using 11-BrU. Additionally, researchers may explore the use of 11-BrU in studying interactions between proteins and other biomolecules, such as nucleic acids. Finally, there is potential for the development of new derivatives of 11-BrU that can be used to study specific protein-protein interactions.

Scientific Research Applications

11-BrU has been widely used as a tool for studying protein-protein interactions. It works by covalently modifying cysteine residues in proteins, which can then be used to crosslink interacting proteins. This technique, known as the covalent trapping method, has been used to study a wide range of protein-protein interactions, including those involved in cell signaling, DNA repair, and viral infection.

properties

CAS RN |

13030-63-2 |

|---|---|

Product Name |

11-bromoundec-10-ynoic Acid |

Molecular Formula |

C11H17BrO2 |

Molecular Weight |

261.15 g/mol |

IUPAC Name |

11-bromoundec-10-ynoic acid |

InChI |

InChI=1S/C11H17BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-7,9H2,(H,13,14) |

InChI Key |

QLHALQHHPFSYOE-UHFFFAOYSA-N |

SMILES |

C(CCCCC(=O)O)CCCC#CBr |

Canonical SMILES |

C(CCCCC(=O)O)CCCC#CBr |

synonyms |

11-BroMo-10-undecynoic acid |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)